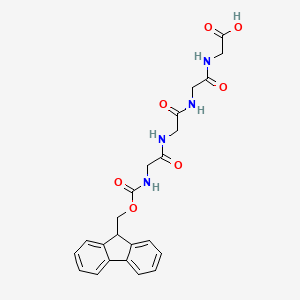

Fmoc-Gly-Gly-Gly-Gly

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O7/c28-19(24-10-20(29)26-12-22(31)32)9-25-21(30)11-27-23(33)34-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,28)(H,25,30)(H,26,29)(H,27,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOXACLWNQEOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678761 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001202-16-9 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Innovations for Fmoc Gly Gly Gly Gly

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Gly-Gly-Gly-Gly

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide production, where the peptide is assembled stepwise while anchored to an insoluble resin support. bachem.comnih.gov This method simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps. bachem.com The synthesis generally proceeds from the C-terminus to the N-terminus, with each cycle involving the deprotection of the Nα-amino group and the subsequent coupling of the next protected amino acid. peptide.com

Optimization of Coupling Reactions for Poly-Glycine Sequences

The synthesis of poly-glycine sequences like that in this compound can be challenging due to the potential for peptide aggregation on the solid support. sigmaaldrich.com This aggregation can hinder reagent access to the growing peptide chain, leading to incomplete reactions. To overcome this, various coupling reagents and strategies are employed.

Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. google.compeptide.com Phosphonium and aminium/guanidinium salts, such as BOP, PyBOP, HBTU, and HATU, are also widely used as they facilitate rapid and efficient coupling reactions. bachem.com These reagents convert the protected amino acid into a more reactive species, promoting the formation of the peptide bond. For instance, the synthesis of a Gly-Gly-Gly-Gly segment has been achieved by pre-activating Fmoc-Gly-Gly-OH with DIC/HOBt. google.com

The choice of solvent also plays a critical role. Dimethylformamide (DMF) is a common solvent for coupling reactions, often in the presence of an organic base like diisopropylethylamine (DIPEA) to facilitate the reaction. google.com

Strategies for Minimizing Deletion and Addition Byproducts

During SPPS, the formation of byproducts such as deletion sequences (missing one or more amino acids) and addition sequences (containing extra amino acids) can reduce the purity of the final product. In poly-glycine synthesis, a particular challenge is the formation of diketopiperazines, especially when coupling the third amino acid. nih.gov

To minimize these byproducts, several strategies are implemented:

Capping: After each coupling step, any unreacted amino groups on the resin can be "capped" by acetylation with a reagent like acetic anhydride (B1165640). This prevents them from reacting in subsequent cycles, thus avoiding the formation of deletion sequences. nih.gov

Optimized Deprotection: The Fmoc protecting group is typically removed using a solution of piperidine (B6355638) in DMF. google.com However, prolonged or inefficient deprotection can lead to side reactions. Optimized protocols, sometimes using alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine, have been shown to suppress side reactions like diketopiperazine formation. acs.org

Role of Activated Amino Acid Equivalents in Synthesis Yield

The stoichiometry of the activated amino acid plays a crucial role in driving the coupling reaction to completion and maximizing the yield. Typically, an excess of the activated amino acid is used to ensure that all available amino groups on the resin-bound peptide react. nih.gov In the synthesis of a Gly-Gly-Gly-Gly segment, for example, three equivalents of the activated Fmoc-Gly-Gly-OH were utilized for the coupling reactions. google.com

The activation of the carboxylic acid group of the incoming amino acid is a key step. This is achieved using coupling reagents that form highly reactive intermediates.

Table 1: Common Coupling Reagents and their Characteristics

| Coupling Reagent | Type | Key Features |

| DIC/HOBt | Carbodiimide/Additive | Minimizes racemization; byproduct is soluble. google.compeptide.com |

| HBTU | Aminium Salt | Generates reactive OBt esters; widely used. |

| HATU | Aminium Salt | Generates more reactive OAt esters; highly efficient. peptide.com |

| PyBOP | Phosphonium Salt | Generates OBt esters; effective for difficult couplings. |

| TBTU | Aminium Salt | Can be used with HOBt to suppress racemization. google.com |

The efficiency of these reagents directly impacts the yield by ensuring a high conversion rate at each coupling step, which is critical for the synthesis of longer peptides.

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, offers an alternative to SPPS. In this method, the peptide chain is elongated in solution, attached to a soluble support or "anchor" molecule. researchgate.netacs.org This approach combines the advantages of classical solution-phase synthesis (purification of intermediates) with some of the conveniences of SPPS. researchgate.net

Development of Efficient One-Pot Elongation Protocols

A significant advancement in LPPS is the development of one-pot protocols that streamline the synthesis process. These protocols allow for sequential coupling and deprotection steps to be carried out in the same reaction vessel, minimizing handling and potential loss of material.

For instance, a one-pot procedure for peptide elongation has been described where the N-Fmoc protected amino acid is coupled, and then the Fmoc group is removed by adding a base like piperidine directly to the reaction mixture. mdpi.com The resulting product can then be precipitated and washed, ready for the next coupling cycle. mdpi.com Reagents like cyclic propylphosphonic anhydride (T3P®) have been shown to mediate rapid and efficient peptide bond formation in solution, with the added benefit of generating water-soluble byproducts that are easily removed. mdpi.com Such methods improve the sustainability of the process by reducing solvent usage. mdpi.com

Utilization of Anchor Molecules for Intermediate Isolation

A key feature of modern LPPS is the use of soluble anchor molecules or tags. These are typically large, hydrophobic molecules attached to the C-terminus of the peptide, which increase the solubility of the growing peptide chain in organic solvents. researchgate.net This facilitates the purification process, as the peptide-anchor conjugate can be easily precipitated from the solution by changing the solvent, leaving impurities behind.

Several types of anchor molecules have been developed, including those based on polyethylene (B3416737) glycol (PEG) and highly lipophilic silyl (B83357) groups. researchgate.netacs.org For example, recyclable silicon-based hydrophobic tags have been designed to enhance solubility in organic solvents and improve reactivity during synthesis. researchgate.net These anchors are compatible with standard Fmoc-based chemistry and allow for the efficient isolation of peptide intermediates after each elongation step. researchgate.net This strategy of intermediate isolation and purification is a major advantage of LPPS, as it ensures the high purity of the final peptide product. nih.gov

Management of Solubility Challenges in Hydrophobic Sequences

The inherent hydrophobicity and strong aggregation tendency of sequences like this compound necessitate specialized synthetic strategies to maintain the growing peptide chain in a solvated state, ensuring efficient coupling and deprotection steps. nih.govgenscript.com Key methodologies are outlined below.

Solvent Systems and Additives: The choice of solvent is critical for disrupting secondary structure formation. While N,N-dimethylformamide (DMF) is a standard solvent in SPPS, more effective alternatives or mixtures are often required for "difficult sequences". biotage.com

High-Polarity Solvents: N-methylpyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) are known for their superior solvating properties, which can inhibit on-resin peptide aggregation. nih.govbiotage.com In some cases, NMP has been shown to improve crude purity compared to DMF for hydrophobic peptides. biotage.com

Solvent Mixtures: A "magic mixture" composed of dichloromethane (B109758) (DCM), DMF, and NMP (1:1:1) has proven successful for synthesizing hydrophobic peptides. nih.gov Other mixtures, such as DMSO/DMF, can also be employed to suppress hydrogen bond formation. creative-peptides.com

Fluorinated Alcohols: Solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can mimic the cell membrane environment, effectively dissolving membrane-associated and other hydrophobic peptides, particularly during analysis and purification. nih.gov

Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling mixture can disrupt the ordered structure of water and interfere with hydrogen bonding, thereby breaking up aggregates.

| Strategy | Examples | Mechanism of Action | Reference |

|---|---|---|---|

| Alternative Solvents | NMP, DMSO | Increased solvation potential to inhibit on-resin aggregation. | nih.govbiotage.com |

| Solvent Mixtures | DCM/DMF/NMP (1:1:1), DMSO/DMF | Enhanced solvation and disruption of secondary structures. | nih.govcreative-peptides.com |

| Fluorinated Alcohols | TFE, HFIP | Mimic cell membrane environment to mediate dissolution. | nih.gov |

| Chaotropic Agents | LiCl, KSCN | Disrupt hydrogen bonding networks. |

Backbone Modifications: A revolutionary approach involves the temporary modification of the peptide backbone to disrupt the conformations that lead to aggregation.

Pseudoprolines: The introduction of pseudoproline dipeptides (oxazolidines derived from Ser or Thr, and thiazolidines from Cys) creates a "kink" in the peptide backbone, similar to proline. nih.govpeptide.com This structural disruption effectively prevents β-sheet formation and self-association, enhancing solubility and coupling efficiency. nih.govchempep.com The original Ser or Thr residue is regenerated during the final trifluoroacetic acid (TFA) cleavage. peptide.com

O-Acyl Isopeptides: This strategy involves the formation of an ester linkage within the peptide backbone, which is later rearranged to the native amide bond. This modification disrupts the hydrogen-bonding patterns that cause aggregation. nih.govgenscript.com

Solubilizing Tags: Attaching temporary, highly hydrophilic tags to the peptide can dramatically improve its solubility during synthesis and purification. genscript.com These tags are typically composed of charged or polar amino acids.

C-Terminal Tags: This is a widely used strategy where a hydrophilic tail, often containing poly-arginine or poly-lysine residues, is attached to the C-terminus of the hydrophobic sequence. nih.govgenscript.com

N-Terminal Tags: While less common, hydrophilic tags can also be attached to the N-terminus to aid in solubility, particularly for purification purposes. nih.govgenscript.com

Removable Modifications: Methods have been developed to introduce solubilizing groups at specific residues, such as Fmoc-Gly, which can be selectively removed after synthesis. nih.gov

Alternative and Emerging Synthetic Routes

Beyond optimizing traditional SPPS, researchers are exploring enzymatic and chemo-enzymatic methods to address the challenges of synthesizing peptides like this compound, especially for scalable and greener production.

Enzymatic Synthesis Approaches

Enzymatic peptide synthesis offers a green alternative to chemical methods, operating under mild, aqueous conditions and often without the need for side-chain protection. mdpi.comthieme-connect.de Proteases, which normally hydrolyze peptide bonds, can be used to catalyze their formation in a process known as reverse proteolysis. mdpi.com Kinetically controlled synthesis is the more widely applied method, where an acyl-donor ester reacts with an amino-component nucleophile via an acyl-enzyme intermediate. mdpi.comthieme-connect.de

Several enzymes have been utilized for this purpose:

Thermolysin: This thermostable metalloendopeptidase shows a preference for hydrophobic amino acid residues at the P1' position (the amino group donor). nih.govpnas.org It has been successfully used to synthesize the precursor for the artificial sweetener Aspartame on an industrial scale. researchgate.net

Papain: A cysteine protease with broad substrate specificity, papain can catalyze the polymerization of various amino acid esters. mdpi.comrpi.edu It can function at alkaline pH values (8.0-9.5), which helps to minimize the secondary hydrolysis of the product peptide. nih.gov

Subtilisin and α-Chymotrypsin: These serine proteases are also effective catalysts for peptide bond formation under kinetically controlled conditions. mdpi.comthieme-connect.de

| Enzyme | Enzyme Class | Key Characteristics | Reference |

|---|---|---|---|

| Thermolysin | Metalloendopeptidase | Thermostable; prefers hydrophobic residues as the amine component. | nih.govpnas.org |

| Papain | Cysteine Protease | Broad substrate specificity; can be used at alkaline pH to reduce product hydrolysis. | mdpi.comrpi.edunih.gov |

| Subtilisin | Serine Protease | Catalyzes acyl transfer via a stable acyl-enzyme intermediate. | mdpi.comthieme-connect.de |

| α-Chymotrypsin | Serine Protease | Used in kinetically controlled synthesis. | mdpi.com |

Chemo-Enzymatic Combinations for Scalable Production

Chemo-enzymatic peptide synthesis (CEPS) merges the flexibility of chemical synthesis with the efficiency and specificity of enzymatic catalysis, providing powerful routes for the scalable production of complex peptides. uva.nl This approach typically involves the chemical synthesis of protected peptide fragments, followed by their purification and subsequent ligation using an enzyme.

A common strategy involves:

Chemical Synthesis of Fragments: Peptide segments are synthesized using established methods like Fmoc-SPPS. This allows for the incorporation of unnatural amino acids and other modifications. uva.nlglycoforum.gr.jp For sequences containing poly-glycine segments, a di-glycine unit (Fmoc-Gly-Gly-OH) can be used during SPPS to improve the synthesis. google.com

Enzymatic Ligation: The purified, unprotected fragments are then joined together in an aqueous buffer using a ligase. Enzymes like omniligase-1 or subtilisin can catalyze the formation of a peptide bond between a C-terminal ester of one fragment and the N-terminal amine of another. uva.nlgoogle.com

This convergent strategy is highly efficient and minimizes the side reactions and purification challenges associated with the synthesis of long peptides by purely chemical means. uva.nl It has been successfully applied to the synthesis of various therapeutic peptides and complex glycopeptides, demonstrating its potential for large-scale, cost-effective production. glycoforum.gr.jpgoogle.com

Advanced Spectroscopic and Structural Characterization of Fmoc Gly Gly Gly Gly and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for probing molecular structure, dynamics, and interactions at the atomic level. mdpi.comcopernicus.org For peptides like Fmoc-Gly-Gly-Gly-Gly, NMR provides a wealth of information on their behavior in solution and the solid state.

Application of 17O Solid-State NMR for Ion-Binding Studies in Glycine (B1666218) Oligopeptides.

Solid-state NMR, particularly utilizing the ¹⁷O isotope, offers a highly sensitive method for investigating ion-binding events at the carbonyl oxygen sites of peptides. nih.govlouisville.edu In a study on the model peptide triglycine (B1329560) (Gly-Gly-Gly), researchers used ¹⁷O solid-state NMR at a high magnetic field of 19.6 T to compare the effects of ion binding (Li⁺ and Ca²⁺) versus intermolecular hydrogen bonding on the ¹⁷O NMR parameters. nih.govlouisville.edu

The binding of Li⁺ and Ca²⁺ ions to the carbonyl oxygen of the central glycine residue induced significant changes in the ¹⁷O chemical shift (CS) and quadrupole coupling (QC) tensors. nih.govlouisville.edu Specifically, ion binding led to a substantial decrease in the two in-plane components of the chemical shift tensor (δ₁₁ and δ₂₂), resulting in a notable change in the isotropic chemical shift. nih.govlouisville.edu Furthermore, the quadrupole coupling constants were observed to decrease by as much as 1 MHz upon ion interaction. nih.govlouisville.edu These perturbations were found to be nearly an order of magnitude greater than those caused by intermolecular hydrogen bonding with amide groups. nih.gov These findings underscore the utility of ¹⁷O solid-state NMR as a precise probe for characterizing cation-oxygen interactions, which are crucial in biological systems like ion channels. nih.govlouisville.edu

Table 1: Comparison of ¹⁷O NMR Parameters for Gly-Gly-Gly in Different Environments Data extrapolated from studies on triglycine as a model for glycine oligopeptides.

| Interaction Type | Change in Isotropic Chemical Shift (δ_iso) | Change in Quadrupole Coupling Constant (C_Q) |

| Intermolecular H-bonding | Small | Minor |

| Li⁺ Ion Binding | Substantial Decrease | ~1 MHz Decrease |

| Ca²⁺ Ion Binding | Substantial Decrease | ~1 MHz Decrease |

Elucidation of Hydrogen Bonding Interactions via NMR.

Hydrogen bonds are fundamental to the structure and stability of peptides, dictating the formation of secondary structures like β-sheets and α-helices. nih.govmdpi.com NMR spectroscopy is a key tool for identifying and characterizing these interactions. The chemical shifts of amide protons are particularly sensitive to their hydrogen-bonding environment. mdpi.com

Studies on glycine-containing peptides have established a clear correlation between the amide proton chemical shift and the hydrogen bond length. mdpi.comacs.org As the N···O distance in a hydrogen bond decreases, the corresponding amide proton chemical shift moves downfield. mdpi.com This relationship has been confirmed through both experimental solid-state NMR data and ab initio molecular orbital calculations. mdpi.com Similarly, ¹⁵N and ¹⁷O NMR chemical shifts are also influenced by hydrogen bonding. A decrease in the N-H···O bond length leads to an increase in the ¹⁵N shielding. researchgate.netcapes.gov.br For ¹⁷O, a shorter hydrogen bond results in an upfield shift of the principal values of the chemical shift tensor. researchgate.net These correlations allow for the detailed mapping of hydrogen-bonding networks within the peptide structure.

Conformational Analysis and Molecular Dynamics from NMR Data.

The conformational landscape of peptides can be explored by integrating NMR data with molecular dynamics (MD) simulations. mdpi.comrsc.orgnih.govnih.gov This combined approach provides a dynamic picture of the peptide's structure in solution. copernicus.orgnih.gov For flexible peptides, NMR can reveal the ensemble of conformations that are populated. nih.gov

Key NMR parameters used in conformational analysis include Nuclear Overhauser Effects (NOEs), which provide distance constraints between protons, and ³J-coupling constants, which are related to dihedral angles via the Karplus equation. mdpi.com For instance, the vicinal coupling constant ³J(HN,Hα) is particularly useful for identifying secondary structure elements. mdpi.com By comparing experimental NMR data with values calculated from MD-generated conformational ensembles, a refined model of the peptide's solution structure and dynamics can be obtained. mdpi.comcopernicus.orgnih.gov This integrated strategy allows for a comprehensive description of the conformational space sampled by the peptide, which is crucial for understanding its function and interactions. mdpi.com

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the peptide backbone and side chains. nih.govedinst.com

Analysis of Amide Bands for Secondary Structure Determination.

The amide bands in the FTIR and Raman spectra of peptides are highly sensitive to the secondary structure. The Amide I band (primarily C=O stretching), located between 1600 and 1700 cm⁻¹, is the most informative for this purpose. ekb.egnih.gov

Different secondary structures give rise to characteristic Amide I frequencies. For instance, β-sheets are often associated with a major peak around 1630-1640 cm⁻¹ and a minor, higher frequency peak around 1690 cm⁻¹. researchgate.netlew.ro α-helical structures typically show a band around 1655 cm⁻¹, while β-turns can appear in the range of 1670-1685 cm⁻¹. lew.ro The presence of a large number of glycine residues can lead to increased flexibility and a higher content of unstructured conformers. lew.ro Deconvolution of the Amide I band into its constituent sub-peaks allows for a quantitative estimation of the different secondary structural elements present in the peptide. nih.gov

Table 2: Characteristic Amide I Frequencies in FTIR for Peptide Secondary Structures Based on general peptide and protein spectroscopic data.

| Secondary Structure | Typical Amide I Wavenumber (cm⁻¹) |

| α-Helix | ~1655 |

| β-Sheet | 1623-1640 (major) & 1690-1698 (minor, antiparallel) |

| β-Turn | 1670-1685 |

| Aggregated Strands | 1604-1611 |

Identification of Intermolecular Interactions (e.g., H-bonds, π-π stacking).

Vibrational spectroscopy is also adept at identifying non-covalent intermolecular interactions that are crucial for the self-assembly of peptides like this compound. mdpi.comnumberanalytics.com The Fmoc group itself plays a significant role in this process. The aromatic fluorenyl rings are known to engage in π-π stacking interactions, which, along with hydrogen bonding, drive the formation of ordered supramolecular structures such as fibrils and hydrogels. nih.govresearchgate.netreading.ac.uk

The presence of π-π stacking can be inferred from shifts in the vibrational modes of the aromatic rings. nih.gov In Raman spectroscopy, specific ring vibrational modes are sensitive to the local environment and will shift upon aggregation due to π-π interactions. nih.gov FTIR can also provide evidence for these interactions through changes in the absorption bands of the aromatic groups. mdpi.com Furthermore, changes in the regions of the spectrum corresponding to hydrogen-bonded groups, such as the OH and NH stretching regions, provide direct evidence for the formation of intermolecular hydrogen bonds that stabilize the assembled structures. mdpi.comspectroscopyonline.com

Spectroscopic Signatures of Self-Assembled States

Spectroscopic techniques are invaluable for probing the molecular interactions that govern the self-assembly of this compound into higher-order structures. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, circular dichroism (CD), and fluorescence spectroscopy provide distinct signatures corresponding to the formation of β-sheet structures and the aggregation of the Fmoc moieties. nih.govmdpi.comcolab.ws

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly sensitive to the secondary structure of peptides. In the self-assembled state of Fmoc-peptides, the formation of intermolecular hydrogen bonds within β-sheets leads to characteristic shifts in the amide I band (primarily C=O stretching). For Fmoc-peptide hydrogels, a prominent peak is typically observed around 1630 cm⁻¹, which is a hallmark of β-sheet structures. nih.gov Concurrently, the disappearance or reduction of bands associated with free or disordered amide groups indicates a transition to a more ordered, aggregated state. The analysis of FTIR spectra for Fmoc-peptide derivatives confirms that β-sheet formation is a primary driver of the self-assembly process. mdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful method for assessing the chiral organization and secondary structure of self-assembled peptides. The CD spectrum of Fmoc-peptide assemblies characteristically shows a strong negative band around 218-220 nm, which is indicative of β-sheet conformation. researchgate.netnih.gov The fluorenyl group itself contributes to the CD spectrum, with signals in the 250-300 nm region that can change upon aggregation, reflecting the formation of a chiral supramolecular arrangement due to π-π stacking. researchgate.netresearchgate.net For many Fmoc-peptides, the transition from a random coil conformation in solution to a β-sheet structure upon gelation is clearly observable as a shift in the CD signal. researchgate.netresearchgate.net

Fluorescence Spectroscopy: The Fmoc group possesses intrinsic fluorescence, which is highly sensitive to its local environment. colab.ws In the monomeric state, Fmoc-peptides typically exhibit a characteristic emission spectrum. Upon self-assembly, the close packing of the aromatic Fmoc rings often leads to a phenomenon known as aggregation-induced quenching or changes in the emission wavelength. mdpi.comcolab.ws This change in fluorescence can be used to monitor the kinetics of aggregation and determine critical aggregation concentrations. For instance, a decrease in fluorescence intensity or a red-shift in the emission maximum is often observed as the Fmoc groups transition into the hydrophobic cores of the self-assembled fibrils. researchgate.net

Table 1: Key Spectroscopic Signatures for Self-Assembled Fmoc-Peptides

| Spectroscopic Technique | Key Signature | Wavenumber/Wavelength | Structural Interpretation |

|---|---|---|---|

| FTIR | Amide I Band | ~1630 cm⁻¹ | Intermolecular β-sheet H-bonding nih.govresearchgate.net |

| Amide II & III Bands | ~1534, ~1255 cm⁻¹ | β-sheet conformation researchgate.net | |

| Circular Dichroism | Negative Band | ~218-220 nm | β-sheet secondary structure researchgate.netnih.gov |

| Positive/Negative Bands | 250-300 nm | Chiral arrangement of Fmoc groups researchgate.netresearchgate.net | |

| Fluorescence | Emission Shift/Quenching | Varies (e.g., Ex. ~290 nm) | Aggregation and π-π stacking of Fmoc groups colab.wsresearchgate.net |

X-ray Crystallography and Diffraction Studies

X-ray diffraction (XRD) provides fundamental insights into the atomic-level arrangement of molecules within crystalline and semi-crystalline materials, revealing details about molecular packing and the periodic structures that arise from self-assembly. mdpi.com

Powder X-ray diffraction (PXRD) patterns of lyophilized this compound hydrogels reveal their semi-crystalline nature. mdpi.com The diffraction data typically show characteristic peaks that correspond to specific, repeating intermolecular distances within the self-assembled network. These periodicities are direct evidence of the ordered arrangement of the peptide molecules. A key feature in the diffraction patterns of many Fmoc-peptide assemblies is a reflection corresponding to a d-spacing of approximately 3.4-3.8 Å. mdpi.comresearchgate.net This distance is the quintessential signature of the π-π stacking distance between the aromatic rings of the fluorenyl groups. Another significant reflection often appears at a d-spacing corresponding to the inter-strand distance within a β-sheet, typically around 4.8-4.9 Å. researchgate.net A larger d-spacing, which can be on the order of 11-30 Å, is also frequently observed and is attributed to the inter-sheet distance, representing the dimension of the full β-sheet layer, including the peptide backbone and side chains. mdpi.comresearchgate.net

The self-assembly of this compound is driven by a hierarchical process that begins with the formation of β-sheets. These sheets then associate to form fibrils, which can further entwine to create superhelical structures. The concept of "aromatic zippering" is central to this process, where the Fmoc groups from adjacent molecules interdigitate, creating a stable, hydrophobic core stabilized by extensive π-π interactions. acs.org X-ray diffraction data strongly supports this model. The consistent observation of the ~3.5 Å d-spacing confirms the intimate stacking of the fluorenyl rings, which acts as a zipper, holding the peptide strands together. mdpi.comresearchgate.net This aromatic zipper motif, combined with the hydrogen-bond network of the peptide backbone, dictates the formation of long, stable protofilaments that constitute the building blocks of the larger fibrillar and network architectures. acs.org

Table 2: Typical X-ray Diffraction d-spacing Values for Self-Assembled Fmoc-Peptide Hydrogels

| d-spacing (Å) | Structural Assignment | Reference |

|---|---|---|

| ~3.4 - 3.8 | π-π stacking distance between Fmoc groups | mdpi.comresearchgate.net |

| ~4.8 - 4.9 | Inter-strand distance in β-sheets | researchgate.net |

| ~11 - 30 | Inter-sheet distance (lamellar stacking) | mdpi.comresearchgate.net |

Determination of Crystal Packing and Molecular Orientation.

Electron Microscopy Techniques (SEM, TEM, AFM)

Electron microscopy and atomic force microscopy are essential tools for the direct visualization of the morphology of supramolecular structures formed by this compound, from the nanoscale fibrillar components to the microscale network architecture. mdpi.combeilstein-journals.org

Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) have been widely used to characterize the diverse morphologies of Fmoc-peptide assemblies. mdpi.comresearchgate.net These techniques reveal that this compound, like many other Fmoc-peptides, forms extended, high-aspect-ratio nanofibers. mdpi.comresearchgate.net AFM imaging of similar Fmoc-peptide systems has shown that these fibers can have diameters ranging from a few to tens of nanometers. researchgate.netresearchgate.net Depending on the assembly conditions such as concentration and solvent, these primary nanofibers can associate into thicker ribbons, twisted structures, or larger bundles. mdpi.com Studies on co-assembled systems including Fmoc-Gly-Gly-Gly have shown that while individual components might form varied structures like vesicles or spherulites, their co-assembly consistently results in fibrillar morphologies. mdpi.comresearchgate.net

At higher concentrations, the individual fibrils formed by this compound interact and entangle to form a three-dimensional network, which is responsible for the macroscopic properties of the hydrogel, such as its ability to immobilize water. mdpi.com SEM and TEM provide compelling visual evidence of these networks, showing an interconnected mesh of fibers. mdpi.comnih.gov Cryo-TEM can be particularly insightful as it allows for the visualization of the network structure in a near-native, hydrated state, minimizing artifacts that can be introduced during sample drying. nih.govnih.gov The images often reveal a porous structure, with the pore size being dependent on the density and arrangement of the fibrillar network. beilstein-journals.org These microscopy studies confirm that the self-assembly process is hierarchical, starting from molecular aggregation into nanofibers, which then form bundles and ultimately an extensive, physically cross-linked network that underpins the hydrogel's structure. mdpi.comresearchgate.net

Table 3: Morphological Parameters of Self-Assembled Fmoc-Peptide Structures from Microscopy

| Technique | Observed Feature | Typical Dimensions | Reference(s) |

|---|---|---|---|

| AFM/TEM | Nanofiber/Nanoribbon Width | 7 - 50 nm | researchgate.netmdpi.com |

| SEM/TEM | Fibril Bundles/Fiber Diameter | 100 - 250 nm | nih.gov |

| SEM | Network Pore Size | Variable (nm to µm range) | beilstein-journals.org |

| AFM | Helical Pitch (Twisted Ribbons) | ~300 nm (for similar systems) | mdpi.com |

Morphological Characterization of Self-Assembled Structures.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of chiral molecules like peptides and proteins. It measures the differential absorption of left and right-circularly polarized light by a sample. For peptides, the far-UV region of the CD spectrum (typically 190-250 nm) provides a characteristic signature corresponding to the peptide backbone conformation, allowing for the identification and quantification of secondary structural elements such as α-helices, β-sheets, turns, and random coils.

Assessment of Polyproline II Helicity and Other Secondary Structures

The conformation of peptides rich in glycine, a conformationally flexible amino acid, is of significant interest. Glycine-rich sequences can adopt a specific helical structure known as the Polyproline II (PPII) helix. The PPII helix is a left-handed helix with three residues per turn and is considered a major conformational state in short or "unfolded" peptides in aqueous solution. researchgate.netmdpi.com

The characteristic CD spectrum of a PPII helix is defined by a strong negative band around 195-205 nm and a weak positive band near 215-230 nm. researchgate.netrsc.orgresearchgate.net An experimental CD study of this compound would involve dissolving the peptide in an appropriate solvent and recording its far-UV spectrum. The presence and position of these signature peaks would provide direct evidence for the existence and prevalence of the PPII conformation.

While the primary focus might be on PPII helicity due to the glycine-rich nature of the peptide, the analysis would also assess the presence of other secondary structures. For instance, the Fmoc group at the N-terminus can promote self-assembly through π-π stacking interactions, potentially leading to the formation of β-sheet structures. rsc.orgresearchgate.netnih.gov A β-sheet conformation is typically characterized by a negative CD band around 216-220 nm and a positive band around 195-200 nm. researchgate.net The resulting CD spectrum would represent the ensemble average of all conformations present in solution.

Table 1: Hypothetical CD Spectral Data for Different Secondary Structures of this compound

| Secondary Structure | Characteristic Negative Band (nm) | Characteristic Positive Band (nm) |

| Polyproline II (PPII) Helix | ~205 | ~228 |

| β-Sheet | ~218 | ~196 |

| Random Coil | <200 | - |

| α-Helix | ~222, ~208 | ~192 |

This table is illustrative and based on established values for peptide secondary structures. Specific values for this compound would require experimental determination.

Conformational Changes Induced by Environmental Factors or Interactions

The conformation of a flexible peptide like this compound is highly sensitive to its environment. mdpi.comresearchgate.netresearchgate.net CD spectroscopy is an ideal tool to monitor conformational shifts resulting from changes in solvent, temperature, pH, or interactions with other molecules. mdpi.comdeakin.edu.au

Solvent Effects: The polarity of the solvent can significantly influence peptide structure. In aqueous buffers, which mimic physiological conditions, peptides often adopt more extended or solvated conformations like the PPII helix. researchgate.net In contrast, solvents like 2,2,2-trifluoroethanol (B45653) (TFE) are known to promote the formation of more compact, intramolecularly hydrogen-bonded structures such as α-helices. researchgate.netscispace.com A systematic CD study would involve recording spectra in various solvents to map the conformational landscape of this compound.

Temperature Effects: Thermal denaturation studies monitored by CD spectroscopy can reveal the stability of a given conformation. By recording CD spectra at increasing temperatures, one can observe the transition from an ordered state (e.g., PPII helix or β-sheet) to a disordered random coil. The melting temperature (Tm), where 50% of the structure is unfolded, provides a measure of conformational stability. deakin.edu.au

pH and Ionic Strength: Changes in pH can alter the charge state of the terminal carboxyl group, potentially influencing electrostatic interactions and, consequently, the peptide's conformation. Similarly, the ionic strength of the solution can screen charges and affect folding.

Self-Assembly and Aggregation: For Fmoc-derivatized peptides, concentration is a critical factor. Above a certain critical concentration, the Fmoc groups can drive the self-assembly of the peptides into larger, ordered structures like nanofibers or hydrogels, which are often rich in β-sheets. rsc.orgresearchgate.net This transition from a monomeric state to an aggregated state would be clearly observable as a change in the CD spectrum, typically showing an increase in the β-sheet signal. researchgate.net

Table 2: Potential Conformational Changes of this compound Monitored by CD Spectroscopy

| Environmental Factor | Potential Conformational Change | Expected CD Spectral Signature Change |

| Addition of TFE | Random Coil/PPII → α-Helix | Appearance/increase of negative bands at ~208 and ~222 nm |

| Increase in Temperature | Ordered Structure → Random Coil | Decrease in ordered structure signals (e.g., loss of PPII or β-sheet bands) |

| Increase in Concentration | Monomer → β-Sheet Aggregate | Increase in negative band intensity around 218 nm |

| Change in pH | Alteration of charge state | Shift in conformational equilibrium (e.g., PPII vs. random coil) |

This table outlines expected trends based on studies of similar peptides. Actual observations for this compound would depend on experimental results.

Self Assembly and Supramolecular Chemistry of Fmoc Gly Gly Gly Gly

Mechanisms of Self-Assembly in Low-Molecular-Weight Gelators (LMWGs)

The self-assembly of LMWGs like Fmoc-Gly-Gly-Gly-Gly into supramolecular structures is driven by a combination of non-covalent interactions. reading.ac.ukresearchgate.net These interactions, though individually weak, collectively lead to the formation of stable, fibrous networks that entrap solvent molecules, forming a gel. researchgate.net The process is typically initiated by a change in conditions, such as solvent composition or pH. mdpi.com

Role of Fmoc Moiety in π-π Stacking and Hydrophobic Interactions

The fluorenylmethoxycarbonyl (Fmoc) group plays a pivotal role in the self-assembly of these peptide derivatives. reading.ac.ukrsc.org The large, planar, and aromatic nature of the fluorenyl group promotes π-π stacking interactions between adjacent molecules. researchgate.netrsc.org This stacking is a primary driving force for the initial aggregation of the molecules. researchgate.net

Furthermore, the hydrophobic character of the Fmoc group contributes significantly to the self-assembly process in aqueous environments. reading.ac.ukresearchgate.net The tendency of these hydrophobic moieties to minimize contact with water molecules drives them to cluster together, facilitating the formation of the core of the self-assembled fibrillar structures. researchgate.netnih.gov Computational studies, such as molecular dynamics simulations, have been employed to understand these interactions at an atomic level, confirming the aggregation of Fmoc-bearing peptides. rsc.org

Contribution of Hydrogen Bonding to Supramolecular Architectures

In addition to the interactions involving the Fmoc group, hydrogen bonding between the peptide backbones is crucial for the stabilization and directional organization of the supramolecular structures. reading.ac.ukresearchgate.net The amide groups (-CONH-) within the glycyl-glycyl-glycyl-glycine chain can act as both hydrogen bond donors (N-H) and acceptors (C=O). nih.gov

These hydrogen bonds are responsible for the formation of organized secondary structures, often resembling β-sheets, which are common motifs in self-assembled peptide systems. researchgate.netnih.gov The interplay between π-π stacking, hydrophobic interactions, and hydrogen bonding dictates the final morphology and properties of the resulting hydrogel. researchgate.net While π-π stacking and hydrophobic forces often initiate the assembly, hydrogen bonds provide the necessary specificity and rigidity to form well-defined fibrillar networks. researchgate.netrsc.org

Co-Assembly Processes with Other Peptides and Biomolecules

To enhance the properties and functionality of Fmoc-peptide-based hydrogels, co-assembly with other molecules is a widely explored strategy. researchgate.netmdpi.com This approach involves the self-assembly of two or more different components to form a single, integrated supramolecular structure.

Fabrication of Dual Network Hydrogels with Enhanced Properties

This compound can be co-assembled with other gelators or even polymers to create dual network (DN) hydrogels. mdpi.com For instance, it has been used as a secondary network within a primary network composed of a hybrid synthetic/natural polymer. mdpi.com This results in a material with enhanced mechanical properties and superabsorbent capabilities. mdpi.com

In one study, Fmoc-Gly-Gly-Gly was co-assembled with Fmoc-Lys-Fmoc to create bionic hydrogels. nih.govmdpi.com The introduction of the co-partner aimed to improve the morphological, rheological, and structural characteristics of the hydrogel, potentially for applications in tissue repair. nih.govresearchgate.netmdpi.com The formation of these dual networks is confirmed through techniques like Fourier-transform infrared spectroscopy (FTIR) and thermal analysis, which reveal the interactions between the different components. mdpi.com

Influence of Co-Partners on Morphological and Rheological Characteristics

The choice of the co-assembling partner significantly influences the final properties of the hydrogel. When Fmoc-Gly-Gly-Gly is co-assembled with other molecules, changes in the morphology of the self-assembled fibers and the rheological (flow and deformation) properties of the gel are observed. researchgate.netmdpi.com

For example, co-assembly can lead to a more cross-linked and stable structure compared to the single-component gel. nih.govresearchgate.net Rheological studies often show that the storage modulus (G') is greater than the loss modulus (G''), which is characteristic of a gel-like material. mdpi.comanu.edu.au The specific interactions between the co-assembling partners, such as additional hydrogen bonding or electrostatic interactions, can lead to synergistic effects, resulting in hydrogels with tailored properties. mdpi.com The introduction of a co-partner like Fmoc-Lys-Fmoc can introduce additional interaction points, further stabilizing the network. mdpi.com

Applications in Biomaterials and Soft Matter

The unique properties of this compound and its co-assembled systems make them promising candidates for various applications in the field of biomaterials and soft matter. The ability to form hydrogels under physiological conditions, coupled with their biocompatibility, is particularly advantageous. biorxiv.org

These hydrogels can serve as scaffolds for 3D cell culture and tissue engineering, mimicking the natural extracellular matrix. anu.edu.aubiorxiv.org The fibrous and porous nature of the hydrogel network allows for cell infiltration, nutrient transport, and waste removal. mdpi.com Furthermore, the mechanical properties of the hydrogels can be tuned through co-assembly to match those of specific tissues. anu.edu.aunih.gov The injectable nature of some of these hydrogel systems also opens up possibilities for minimally invasive therapeutic applications. mdpi.com

Design and Engineering of Self-Assembled Hydrogels

The modification of short peptides with aromatic groups like 9-fluorenylmethoxycarbonyl (Fmoc) is a powerful strategy for creating self-assembling materials. nih.govresearchgate.net The Fmoc group, due to its hydrophobicity and capacity for π-π stacking, acts as a primary driving force for the self-assembly process, while the peptide backbone contributes through hydrogen bonding interactions. acs.orgmanchester.ac.uk This combination of non-covalent forces leads to the formation of supramolecular structures, often resulting in nanofibrous networks that can entrap large amounts of water to form hydrogels. nih.govmanchester.ac.ukmdpi.com

The tetrapeptide Gly-Gly-Gly-Gly, when N-terminally functionalized with Fmoc (this compound), serves as a building block for such supramolecular hydrogels. nih.govnih.govmdpi.com Research has demonstrated that Fmoc-Gly-Gly-Gly-OH can be used to create stable hydrogels, particularly through a co-assembly process with other low-molecular-weight gelators (LMWGs). nih.govmdpi.com Co-assembly is a technique employed to enhance the properties of hydrogels, as gels based on a single LMWG can be fragile and difficult to handle. mdpi.com By combining different molecules, it is possible to introduce more cross-links, resulting in more stable and robust gel structures. mdpi.com

One notable approach involves the co-assembly of Fmoc-Gly-Gly-Gly-OH with Fmoc-Lys-Fmoc-OH. nih.govmdpi.com In these systems, Fmoc-Gly-Gly-Gly-OH acts as a "copartner" to improve the morphological, rheological, and structural characteristics of the resulting hydrogel. mdpi.com The preparation typically involves dissolving the peptide components in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and then gradually adding a phosphate (B84403) buffer (pH 7.4) to trigger gelation. mdpi.comresearchgate.net The successful formation of a gel is often confirmed visually by the simple vial inversion test. researchgate.net

Furthermore, the properties of these peptide-based hydrogels can be modulated by incorporating gelling polymers like Agarose and Phytagel. nih.govresearchgate.net Studies combining Fmoc-Gly-Gly-Gly with these polysaccharides have shown the formation of structured gels. nih.govresearchgate.net Fourier transform infrared spectroscopy (FTIR) analysis confirms the presence of hydrogen bonds between the polysaccharides and the peptide, indicating a successful integration of the components into a hybrid network. nih.govresearchgate.net Rheological studies and scanning electron microscopy (SEM) have also been used to confirm the structured, fibrous nature of these co-assembled hydrogels. nih.govnih.govresearchgate.net

Table 1: Co-assembly Systems Involving this compound for Hydrogel Formation

| Primary Gelator | Co-assembling Partner(s) | Triggering Method | Key Findings | References |

|---|---|---|---|---|

| Fmoc-Lys-Fmoc-OH | Fmoc-Gly-Gly-Gly-OH | Solvent switch (DMSO/Phosphate Buffer) | Co-assembly improves morphological and rheological properties. | mdpi.com |

| PITAU/Alginate Polymer Network | Fmoc-Lys-Fmoc-OH and Fmoc-Gly-Gly-Gly-OH | Addition to pre-formed network | Formation of a double network (DN) with injectability and self-healing ability. | nih.gov |

Development of Superabsorbent Materials

Hydrogels are inherently capable of absorbing and retaining significant volumes of aqueous fluids, and specific formulations can be engineered to exhibit superabsorbent properties. Materials based on this compound have been shown to possess this characteristic. nih.govresearchgate.net

In one study, double network (DN) hydrogels were created by incorporating a co-assembly of Fmoc-Lys-Fmoc-OH and Fmoc-Gly-Gly-Gly-OH into a pre-existing hybrid polymer network of sodium alginate and a copolymer (poly(itaconic anhydride-co-3,9-divinyl-2,4,8,10-tetraoxaspiro (5,5) undecane)). nih.gov Swelling studies conducted on these DN hydrogels revealed an excellent water absorption capacity. nih.govresearchgate.net This high capacity for water uptake allows these materials to be classified as superabsorbent gels. nih.govresearchgate.net The resulting hydrogels feature a highly porous and interconnected fibrous network, as observed through SEM, which contributes to their ability to absorb and hold large quantities of water. nih.govresearchgate.net

Table 2: Properties of Superabsorbent Gels Containing this compound

| System Composition | Key Property | Characterization Method | Finding | References |

|---|---|---|---|---|

| Double network of PITAU/Alginate and Fmoc-Lys-Fmoc-OH/Fmoc-Gly-Gly-Gly-OH | Water Absorption | Swelling Studies | The material has an excellent water absorption capacity and is classified as a superabsorbent gel. | nih.govresearchgate.net |

Potential in Cell Culture Platforms and Tissue Engineering

The self-assembly of Fmoc-peptide derivatives into nanofibrous hydrogels creates scaffolds that structurally mimic the native extracellular matrix (ECM). nih.govresearchgate.netnih.gov This biomimicry, combined with their high water content and tunable mechanical properties, makes them highly promising materials for biomedical applications, including cell culture and tissue engineering. nih.govnih.govnih.gov

Hydrogels incorporating Fmoc-Gly-Gly-Gly have been successfully used as substrates for cell cultures. nih.govresearchgate.net For instance, supramolecular gels formed from the co-assembly of Fmoc-Gly-Gly-Gly and Fmoc-Lys-Fmoc have been shown to be suitable for this purpose. nih.govresearchgate.net Further development has involved creating hybrid hydrogels by combining these peptide assemblies with natural polymers like Agarose and Phytagel. nih.gov These composite materials have demonstrated good cell viability with fibroblasts in live/dead staining assays and have also shown good biocompatibility in vivo. nih.govresearchgate.net

The versatility of the Fmoc-peptide system allows for the introduction of chemical functionalities to enhance cell interaction. nih.gov While this compound provides a fundamental structural component, the co-assembly with other functionalized peptides can create tailored environments for specific cell types. mdpi.comnih.gov For example, the inclusion of peptides containing sequences like Arginine-Glycine-Aspartic acid (RGD), a well-known cell adhesion motif, can promote cell adhesion and proliferation. nih.gov The development of these multicomponent, bioactive hydrogels highlights the significant potential of this compound-based systems as advanced platforms for tissue engineering and regenerative medicine. nih.govresearchgate.net

Table 3: Compounds Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound-OH | Fmoc-tetraglycine |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| Glycine (B1666218) | Gly |

| Lysine | Lys |

| Fmoc-Lys-Fmoc-OH | - |

| Dimethyl sulfoxide | DMSO |

| Arginine-Glycine-Aspartic acid | RGD |

Research Applications of Fmoc Gly Gly Gly Gly in Drug Discovery and Delivery

Role as a Building Block in Peptide-Based Drug Development

Fmoc-Gly-Gly-Gly-Gly and its shorter analogue, Fmoc-Gly-Gly-Gly-OH, are versatile peptide derivatives extensively used in drug development and peptide synthesis. chemimpex.comvwr.com The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for the selective protection of the amino group during solid-phase peptide synthesis (SPPS), a dominant method for producing therapeutic peptides. chemimpex.comnih.govnih.gov This strategy allows for the methodical and efficient assembly of longer, complex peptide chains with high purity and yield. chemimpex.comvwr.comchemimpex.com

Fmoc-tetraglycine is a pivotal building block in the creation of bioactive peptides with potential therapeutic properties. chemimpex.com Its structure is integral to the development of peptide-based therapeutics designed to target specific biological pathways or receptors, thereby enhancing therapeutic efficacy. chemimpex.comchemimpex.com Researchers utilize this and similar Fmoc-protected peptide fragments to construct extensive peptide libraries. chemimpex.com These libraries are instrumental in high-throughput screening campaigns to discover novel drug candidates and explore a wide spectrum of biological activities. chemimpex.com The synthesis of peptides using building blocks like Fmoc-Ala-Gly-OH has also been explored for various therapeutic applications, including the development of new drugs and vaccine formulations.

| Compound/Class | Application Area | Key Research Finding | Reference |

|---|---|---|---|

| Fmoc-Gly-Gly-Gly-OH | Peptide-Based Therapeutics | Serves as a building block for creating bioactive peptides with potential therapeutic properties. | chemimpex.com |

| Fmoc-Gly-Gly-Gly-OH | Drug Discovery | Enables the synthesis of peptide libraries to explore a wide range of biological activities. | chemimpex.com |

| This compound-OH | Pharmaceutical Research | Utilized in the synthesis of peptides and peptidomimetics with prospects for therapeutic use in oncology and immunology. | |

| Fmoc-Peptides | General Peptide Synthesis | The Fmoc group allows for the efficient assembly of complex peptides with high purity and yield via SPPS. | chemimpex.com |

Peptides synthesized using Fmoc-glycine building blocks have demonstrated the ability to modulate various biological processes. For instance, peptides derived from these units can act as enzyme inhibitors or mimetics of natural ligands in different disease models. chemimpex.com The incorporation of glycine-rich sequences can influence cellular processes and protein functions. smolecule.com Research on similar compounds, such as Fmoc-Gly-MPPA, shows that the resulting peptides can modulate enzyme activity and receptor binding. smolecule.com Furthermore, Fmoc-protected peptides are valuable tools for studying protein-protein interactions, which offers insights into cellular mechanisms and identifies potential therapeutic targets. chemimpex.com In one study, the simple dipeptide Gly-Gly was shown to significantly increase the mRNA expression levels of mTOR, 4EBP1, and S6K1, key regulators of protein synthesis, indicating a potential role for glycine-rich peptides in modulating gene expression and protein function.

Synthesis of Bioactive Peptides with Therapeutic Potential.

Development of Antibody-Drug Conjugates (ADCs) and Bioconjugation Strategies

Fmoc-tetraglycine and related short glycine (B1666218) peptides are increasingly investigated for their role in advanced drug delivery systems, particularly in the construction of antibody-drug conjugates (ADCs).

Fmoc-Gly-Gly-Gly-OH is identified as a lysosomally cleavable linker used in the construction of ADCs. sigmaaldrich.com This application is further supported by the established use of similar peptide sequences as enzymatically cleavable linkers. For example, Fmoc-Gly-Gly-Phe-OH and Fmoc-Gly-Gly-Phe-Gly-OH are well-documented protease-cleavable linkers, often susceptible to cleavage by lysosomal enzymes like cathepsins, which are overexpressed in many tumor cells. broadpharm.commedchemexpress.comglpbio.com This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially at the tumor site, minimizing systemic toxicity. A commercially available reagent, TCO-PEG4-Fmoc-Gly-Gly-Gly, is specifically marketed as a cleavable ADC linker containing the Gly-Gly-Gly sequence. creative-biolabs.com

| Compound | Description | Reference |

|---|---|---|

| Fmoc-Gly-Gly-Gly-OH | Lysosomally cleavable linker used in ADC construction. | sigmaaldrich.com |

| TCO-PEG4-Fmoc-Gly-Gly-Gly | A cleavable ADC linker incorporating a TCO group and a Gly-Gly-Gly linker. | creative-biolabs.com |

| Fmoc-Gly-Gly-Phe-OH | A well-established cleavable ADC linker. | broadpharm.commedchemexpress.comglpbio.com |

| Fmoc-Gly-Gly-Phe-Gly-OH | A protease-cleavable linker used for ADCs. | |

| Fmoc-Gly-Gly-OH | Acts as a cleavable ADC linker in the synthesis of antibody-drug conjugates. | biosynth.com |

The process of bioconjugation, which involves linking biomolecules to other moieties, is critical for enhancing the delivery and targeting of therapeutic agents. chemimpex.com Fmoc-Gly-Gly-Gly-OH is considered a valuable compound for such processes. chemimpex.com The use of flexible and stable peptide linkers, such as the glycine-rich sequence in Fmoc-GGFG-OH, facilitates the connection between an antibody and a drug molecule. These peptide linkers are explored for their potential in creating novel conjugates that can transport drugs directly to specific cells or tissues, a strategy that is particularly promising for improving the precision and efficacy of cancer therapies.

Cleavable Linker Design for Targeted Drug Release.

Investigation in Drug Delivery Systems

Beyond ADCs, Fmoc-tetraglycine and related peptides are investigated for their role in other advanced drug delivery platforms, most notably hydrogels. Fmoc-protected amino acids and short peptides are known for their ability to self-assemble into nanofibrillar hydrogels. nih.gov These hydrogels are promising scaffolds for tissue engineering and controlled drug release. mdpi.comrsc.org

A study specifically utilized Fmoc-Gly-Gly-Gly by co-assembling it with a modified L-lysine to prepare bionic hydrogels. nih.gov The goal was to create materials with improved morphological and rheological characteristics that could potentially support the repair of injured tissues. nih.gov Another proof-of-concept study developed an injectable drug delivery system based on a peptoid-peptide formulation containing a tetraglycine (B1346897) sequence ((NPhe)4GGGGk(AZT)y(p)-OH). nih.govacs.org Following subcutaneous injection, this formulation self-assembles into a hydrogel depot in response to local enzymes, enabling sustained, long-acting release of a conjugated drug. nih.govacs.org This research highlights the direct potential of the tetraglycine motif in creating advanced, in-situ forming drug delivery systems. nih.govacs.org The potential applications for Fmoc-Gly-Gly-Gly-OH in drug delivery and biotechnology are also noted in the broader scientific literature. ruixibiotech.comaxispharm.combiosynth.com

Peptide-Mediated Transport Mechanisms (e.g., PEPT1 targeting)

A significant challenge in drug development is ensuring that therapeutic agents reach their intended targets within the body in sufficient concentrations. One innovative strategy involves hijacking the body's own nutrient transport systems. The proton-coupled oligopeptide transporter 1 (PEPT1) is one such system, playing a crucial role in the absorption of small peptides (di- and tripeptides) from diet. nih.govnih.gov Researchers have exploited this mechanism by attaching peptide-like molecules to drugs, effectively creating prodrugs that PEPT1 can recognize and transport.

Glycine-rich peptides are known substrates for PEPT1. nih.gov Research has shown that conjugating drugs to a triglycine (B1329560) (Gly-Gly-Gly) linker can facilitate their transport via PEPT1. In one study, the chemotherapy agent Doxorubicin was conjugated to a triglycine linker. nih.gov This was based on previous findings that PEPT1 is specifically expressed in human hepatocellular carcinoma (HCC) tissues and cell lines. nih.gov The resulting Doxorubicin-tripeptide conjugate was effectively transported by PEPT1, demonstrating that this transporter can be a viable target for delivering drugs specifically to cancer cells that overexpress it. nih.gov This targeted approach ensures that the drug is concentrated at the tumor site, potentially increasing its efficacy. The principle of using peptide linkers to engage with PEPT1 has been explored for various drugs, indicating a broad applicability for this delivery strategy. nih.gov

Reduction of Drug Toxicity through Conjugation Strategies

Many potent therapeutic agents, especially in oncology, are limited by their severe side effects on healthy tissues. nih.govgoogle.com Conjugating these drugs to peptide linkers like tetraglycine is a key strategy to mitigate this toxicity. This approach can reduce toxicity through several mechanisms.

Firstly, the conjugation can render the drug inactive until it reaches the target site. For instance, conjugating a drug to a polyethylene (B3416737) glycol (PEG) polymer via a triglycine linker can sterically shield the drug's active domain, decreasing its cytotoxicity. nih.gov The drug is only released and activated when the linker is cleaved by specific enzymes that are more abundant in the target environment, such as a tumor. google.comnih.gov

Secondly, as seen with the Doxorubicin-tripeptide conjugate, targeting transporters like PEPT1 that are overexpressed on cancer cells leads to selective drug accumulation in the tumor. nih.gov This increased selectivity for targeted cells over normal, non-targeted cells reduces the exposure of healthy tissue to the cytotoxic drug, thereby decreasing systemic toxicity and adverse events. nih.govgoogle.com The use of tripeptide-based linkers has been shown to offer greater selectivity for cleavage within a tumor compared to dipeptide linkers, further improving the safety profile of antibody-drug conjugates (ADCs). google.com

The table below summarizes findings from a study on a Doxorubicin-tripeptide conjugate, illustrating the benefits of this approach.

| Feature | Finding | Implication |

| Synthesis | Doxorubicin was successfully conjugated with a Gly-Gly-Gly tripeptide. The resulting conjugate had a purity of 98.00%. nih.gov | Demonstrates the feasibility of creating drug-peptide conjugates for targeted delivery. |

| Targeting | The Doxorubicin-tripeptide conjugate was identified as a substrate for the PEPT1 transporter. nih.gov | Enables targeted delivery to cells overexpressing PEPT1, such as certain cancer cells. |

| Toxicity | Conjugation of Doxorubicin to the tripeptide led to a reduction in the drug's toxic side effects. nih.gov | Improves the therapeutic window of the drug by minimizing damage to healthy tissues. |

Creation of Peptide Libraries for Drug Discovery

The discovery of new drugs is a complex process that often involves screening vast numbers of molecules for potential therapeutic activity. Combinatorial chemistry, specifically the creation of peptide libraries, is a powerful tool in this endeavor. rapp-polymere.com Peptide libraries are large collections of different peptides that can be rapidly screened against a biological target to identify "hits"—peptides that bind to the target and modulate its activity.

Fmoc-protected amino acids, including this compound, are fundamental building blocks in the solid-phase synthesis of these peptide libraries. chemimpex.comrapp-polymere.com The Fmoc strategy allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support, enabling the creation of many different peptide sequences in a controlled and efficient manner. chemimpex.comgoogle.com

The use of this compound and similar peptide fragments allows for the introduction of flexible spacer units or specific recognition motifs within the library's peptides. nih.gov These libraries can then be used for various applications in drug discovery, such as:

Identifying novel enzyme inhibitors or hormone analogs. chemimpex.com

Screening for peptides with specific biological activities. chemimpex.com

Developing new linkers for antibody-drug conjugates (ADCs) with optimized cleavage properties. google.commedchemexpress.com

The generation of diverse peptide libraries accelerates the identification of lead compounds, which can then be further optimized to create new drugs. rapp-polymere.comprecisepeg.com

Biochemical and Biological Research with Fmoc Gly Gly Gly Gly

Probing Protein-Protein Interactions and Cellular Signaling Pathways

Fmoc-Gly-Gly-Gly-Gly and its shorter analogs are utilized as tools to investigate the intricate networks of protein-protein interactions and cellular signaling cascades. jylpharm.com In this context, the peptide is not typically the primary bioactive agent but rather a structural component used to construct larger, more complex molecular probes. Researchers incorporate this tetrapeptide into synthetic peptides that are designed to mimic specific binding sites on proteins. The inherent flexibility of the Gly-Gly-Gly-Gly sequence can act as a spacer, allowing the key interacting residues of a synthetic peptide to orient themselves correctly for binding, thus helping to study binding affinities and mechanisms.

The insights gained from these studies are valuable for understanding fundamental cellular mechanisms and identifying potential new therapeutic targets. chemimpex.com By facilitating the exploration of these interactions, this compound aids in research aimed at modulating enzyme activity, gene expression, or protein function, which are central to many cellular signaling pathways. jylpharm.com

Table 1: Research Applications of Fmoc-Glycine Peptides

| Research Area | Application of this compound | Research Goal |

| Protein-Protein Interactions | Used as a flexible spacer in synthetic peptide probes. | To mimic protein binding sites and study interaction mechanisms and affinities. |

| Cellular Signaling | Incorporated into peptides to probe signaling pathways. jylpharm.com | To understand the function and regulation of proteins within these pathways. jylpharm.com |

| Drug Discovery | Serves as a building block for peptide-based drug candidates. jylpharm.comchemimpex.com | To create novel peptides that can modulate enzyme activity or protein function. jylpharm.com |

Development of Fluorescent Probes for Molecular Event Monitoring

The development of fluorescent probes is a critical area of biochemical research, enabling the real-time monitoring of molecular events within cellular environments. This compound-OH is identified as a compound with potential applications in the creation of such probes. jylpharm.com The poly-glycine chain serves as a flexible and chemically stable linker that connects a fluorophore to a biologically active or targeting moiety.

Studies on Receptor Binding and Biological Regulation (e.g., Oxytocin (B344502) Receptor)

While direct studies involving this compound may be specific, its shorter analog, Fmoc-Gly-Gly-Gly-OH, has been used in research concerning the binding of the hormone oxytocin to its receptor. ruixibiotech.combiosynth.com The oxytocin receptor is a key regulator of physiological processes, including uterine contractions during labor. ruixibiotech.combiosynth.comnih.gov The native oxytocin molecule contains a C-terminal tripeptide tail (Pro-Leu-Gly-amide) that interacts with the receptor surface. researchgate.net

The use of Fmoc-protected glycine (B1666218) peptides in this area allows for the synthesis of oxytocin analogues or probes to study these binding interactions. ruixibiotech.combiosynth.com By replacing or modifying parts of the native hormone with sequences like Gly-Gly-Gly, researchers can investigate the structural requirements for receptor binding and activation. The data from such studies help to clarify the role of specific residues and their conformation in biological regulation, such as how the oxytocin receptor system is regulated to mediate its potent physiological effects. nih.govbibliotekanauki.pl

Table 2: Findings from Oxytocin Receptor Research

| Compound/System | Finding | Significance | Reference |

| Oxytocin | The linear tail (Pro-Leu-Gly-amide) interacts with TM2 and TM3 helices of the receptor. | Defines a key interaction site for ligand binding. | researchgate.net |

| Fmoc-Gly-Gly-Gly-OH | Used to study the binding of oxytocin to its receptor. | Demonstrates the utility of glycine peptides in probing this receptor system. | ruixibiotech.combiosynth.com |

| Oxytocin Receptor (OTR) | Expression is tightly regulated, peaking at delivery; signaling occurs via G-protein activation. | Explains the potent and timely physiological effects of oxytocin. | nih.gov |

Investigations into Peptide Conformation and Biological Activity

The conformational properties of a peptide are intrinsically linked to its biological activity. The tetra-glycine sequence within this compound provides significant conformational flexibility. scbt.com Glycine lacks a side chain, which minimizes steric hindrance and allows the peptide backbone to adopt a wider range of dihedral angles than other amino acids.

Analytical Methodologies for Fmoc Gly Gly Gly Gly Research

Chromatographic Techniques (HPLC, GC) for Purity and Analysis

Chromatographic methods are fundamental for assessing the purity of Fmoc-Gly-Gly-Gly-Gly and separating it from potential impurities such as deletion sequences ([des-Gly]-peptides) or addition byproducts ([+Gly]-peptides) that can arise during synthesis. google.com

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of protected peptides like this compound. kilobio.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. google.com The method separates compounds based on their hydrophobicity, with the nonpolar stationary phase (commonly C18 or C4) retaining the analyte, and a polar mobile phase eluting it.

Purity is determined by integrating the peak areas from the chromatogram; a high-purity sample presents a single, sharp peak. kilobio.com For peptides containing a poly-glycine sequence, purity levels of at least 98.5% are often targeted. google.comgoogle.com

A typical HPLC method for analyzing Fmoc-protected peptides involves:

Column: A reversed-phase column, such as a Vydac C4 column. researchgate.net

Mobile Phase: A gradient system is typically used, consisting of Solvent A (e.g., water with 0.1% trifluoroacetic acid (TFA)) and Solvent B (e.g., acetonitrile (B52724) with 0.1% TFA). researchgate.netnih.gov

Gradient: The concentration of Solvent B is increased over time to elute the peptide. For instance, a linear gradient might run from 5% to 55% Solvent B over 50 minutes. nih.gov

Detection: UV absorbance is monitored at wavelengths where the peptide bonds (around 210-220 nm) or the Fmoc group absorb. researchgate.nettec5usa.com

Gas Chromatography (GC) is generally not a suitable technique for the analysis of this compound. GC requires analytes to be volatile and thermally stable. Peptides and Fmoc-protected amino acids are large, non-volatile molecules that would decompose at the high temperatures required for GC analysis. kilobio.com While derivatization can sometimes be used to make compounds amenable to GC, HPLC remains the standard and preferred method for peptide analysis. scientificlabs.ie

Mass Spectrometry (MS) for Identification and Characterization

Mass Spectrometry (MS) is an indispensable tool for the identification and structural characterization of this compound. It provides a highly accurate measurement of the compound's molecular weight, confirming its identity. kilobio.com When coupled with HPLC (LC-MS), it becomes a powerful technique for both purification and identification. google.comresearchgate.net

Electrospray ionization (ESI) is a common soft ionization technique used for analyzing peptides, as it allows the molecules to be ionized intact. nih.gov The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, from which the molecular weight can be determined. For this compound (Molecular Formula: C₂₃H₂₄N₄O₇), the expected molecular weight is approximately 468.46 g/mol . chemscene.com

Tandem mass spectrometry (MS/MS or MSⁿ) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov The fragmentation patterns of Fmoc-protected peptides can be complex and are influenced by the protecting group. nih.gov A notable fragmentation pathway for protonated Fmoc-peptides involves a McLafferty-type rearrangement, leading to the loss of the Fmoc group. nih.gov Analysis of the fragment ions helps to confirm the amino acid sequence.

Quantitative Determination of Fmoc Groups and Amino Group Loading

In solid-phase peptide synthesis (SPPS), this compound or its constituent Fmoc-amino acids are attached to a solid support (resin). rsc.org It is crucial to determine the "loading" of the resin, which is the amount of the initial Fmoc-protected amino acid attached per unit mass of the resin (typically expressed in mmol/g). nih.gov This value is essential for calculating the required equivalents of reagents for subsequent coupling steps in the synthesis. iris-biotech.de

The most common method for determining Fmoc loading is based on the cleavage of the acid-labile Fmoc protecting group and the subsequent quantification of a UV-active byproduct. researchgate.net

UV-Vis spectroscopy provides a simple, rapid, and robust method for quantifying the amount of Fmoc group cleaved from the resin, and thus determining the resin loading. rsc.orgnih.gov

The procedure involves treating a precisely weighed amount of the Fmoc-peptide-resin with a basic solution, typically 20% piperidine (B6355638) in dimethylformamide (DMF). mdpi.comnih.gov The base cleaves the Fmoc group, which is released from the resin as dibenzofulvene (DBF). researchgate.net The DBF then reacts with the piperidine in the solution to form a stable dibenzofulvene-piperidine adduct. nih.goviris-biotech.de

This adduct is a strong chromophore that can be quantified by measuring its absorbance at its λ_max_ using a UV-Vis spectrophotometer. thieme-connect.de The concentration is then calculated using the Beer-Lambert law:

A = εcl

Where:

A is the measured absorbance

ε (epsilon) is the molar absorption coefficient (or extinction coefficient) of the DBF-piperidine adduct

c is the concentration of the adduct

l is the path length of the cuvette (typically 1 cm)

The absorbance is most commonly measured at a wavelength of approximately 301 nm. researchgate.netnih.gov However, measurements are also taken at other wavelengths, such as 289 nm or 290 nm. nih.govresearchgate.netmdpi.com Using the shallower absorption band at ~289.8 nm can reduce the impact of wavelength inaccuracy, leading to a more precise determination. nih.gov

The molar absorption coefficient (ε) for the dibenzofulvene-piperidine adduct has been reported with varying values in the literature, which can affect the accuracy of the calculation. nih.goviris-biotech.de

| Wavelength (λ) | Molar Absorption Coefficient (ε) in L·mol⁻¹·cm⁻¹ | Reference |

|---|---|---|

| 301 nm | 7800 | rsc.orgmdpi.comnih.gov |

| 301 nm | 8021 | nih.govmdpi.comnih.gov |

| 301 nm | 7100 - 8100 | nih.goviris-biotech.de |

| 289 nm | 5800 | mdpi.comnih.gov |

| 289.8 nm | 6089 | nih.gov |

| 304 nm | 7624 (for DBF with DBU/DMF) | researchgate.net |

Once the concentration of the cleaved Fmoc adduct is determined from its absorbance, the initial loading of the resin can be calculated based on the known weight of the resin sample and the volume of the solution. rsc.orgnih.gov This spectrophotometric method is a cornerstone of process control in Fmoc-based solid-phase peptide synthesis. iris-biotech.de

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Fmoc-Gly-Gly-Gly-Gly in laboratory settings?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method. Steps include:

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group from the resin-bound peptide .

- Coupling : Activate Fmoc-Gly-OH (or subsequent residues) with coupling agents like HBTU/HOBt in DMF for 1–2 hours per coupling cycle .

- Cleavage : Treat the resin with a TFA-based cocktail (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to release the peptide .

- Validation : Monitor each step via Kaiser test or LC-MS to confirm coupling efficiency .

Q. How should researchers optimize purification methods for this compound to achieve high yields and purity?

- Methodological Answer :

- Reverse-Phase HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5% to 60% ACN over 30 min) .

- TLC Analysis : Employ silica gel plates with ninhydrin staining to detect free amine groups, ensuring complete coupling .